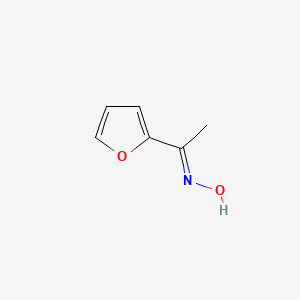
1-(2-Furyl)-1-ethanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves reactions with hydroxylamine in the presence of a base . Recent advances have also been made in the chemo-catalytic and bio-catalytic conversion of furfural into high-value-added chemicals .Chemical Reactions Analysis
While specific chemical reactions involving “1-(2-Furyl)-1-ethanone oxime” are not well-documented, furfural, a related compound, can be converted into a variety of high-value-added chemicals, including furfurylamine, C6 carboxylic acid, furandicarboxylic acid, furfural alcohol, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone .Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Chiral Building Blocks
1-(2-Furyl)-1-ethanone oxime is used in the enantioselective synthesis of chiral building blocks. For instance, it serves as a precursor in the synthesis of both enantiomers of 2-amino-2-(2-furyl)ethan-1-ol, an important chiral building block. The process involves selective conversion into oximes and oxime ethers, followed by oxazaborolidine-catalyzed enantioselective reduction, achieving an enantiomeric excess (ee) of up to 96% (A. Demir et al., 2003).
Novel Compound Synthesis
Novel 4-furyl substituted 3-imidazoline 3-oxides were synthesized from 2-bromo-1-(2-furanyl)ethanone oxime, showcasing the compound's utility in generating new chemical entities. This synthesis involves reactions with aromatic amines and aldehydes, demonstrating the compound's flexibility in chemical transformations (Özden Özel Güven, 2007).
Electrochemical Studies
This compound plays a role in electrochemical research, specifically in the study of Fischer carbene complexes. Its derivatives have been investigated for their electrochemical behavior, shedding light on the oxidation and reduction processes of these complexes. This research has implications for understanding the electronic properties and reactivity of carbene complexes (Marilé Landman et al., 2014).
Organic Synthesis and Material Science
The compound also finds application in organic synthesis and material science, as demonstrated by its use in the oxidative coupling of furans and naphthoquinones. This method facilitates the preparation of 2-furyl-1,4-naphthoquinones, which are valuable intermediates in synthesizing anthracyclinones, compounds of interest in drug discovery and development (John N. Bridson et al., 1980).
Hydrodeoxygenation in Bio-oil Upgrading
This compound, or its model ketone, 2-furyl methyl ketone, is utilized in the hydrodeoxygenation process, a critical step in upgrading bio-oil components. This process highlights the compound's significance in renewable energy research, particularly in converting bio-oil components into more valuable and stable hydrocarbons (T. Le et al., 2014).
Mecanismo De Acción
Target of Action
The compound’s structure suggests it may have similar targets to other furyl compounds
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms . For instance, some furyl compounds have been found to stimulate certain enzymes and inhibit others . More research is needed to determine the specific interactions of 1-(2-Furyl)-1-ethanone oxime with its targets.
Biochemical Pathways
Other furyl compounds have been shown to affect various biochemical pathways . For example, some furyl compounds have been found to be involved in the conversion of biomass into bio-chemicals
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . More research is needed to understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
Similar compounds have been found to have various effects, such as antiplatelet activity and anticancer activities
Action Environment
It is known that environmental factors can influence the action of similar compounds . More research is needed to understand how environmental factors influence the action of this compound.
Propiedades
IUPAC Name |
(NE)-N-[1-(furan-2-yl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-5(7-8)6-3-2-4-9-6/h2-4,8H,1H3/b7-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUXWEHXMOUJCX-FNORWQNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5007-50-1 |
Source


|
| Record name | 2-Acetylfuran oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-fluorophenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2705868.png)
![2-(4-chlorophenoxy)-N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2705871.png)
![1-Cyclohexyl-4-{[6-(phenylsulfonyl)pyridin-3-yl]carbonyl}piperazine](/img/structure/B2705872.png)
![Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B2705875.png)
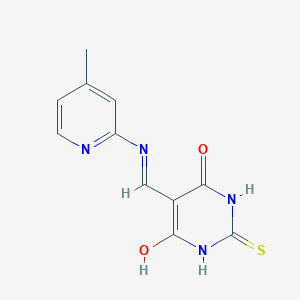
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2705878.png)
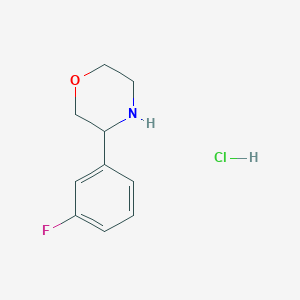
![N-[3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2705881.png)
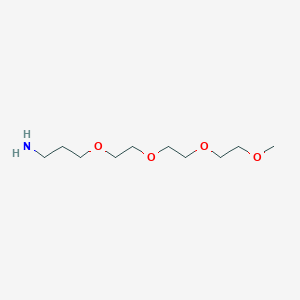
![6-((2,4-dimethylphenyl)amino)-5-(3-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2705885.png)
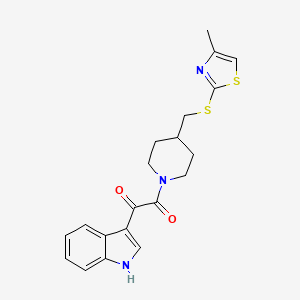

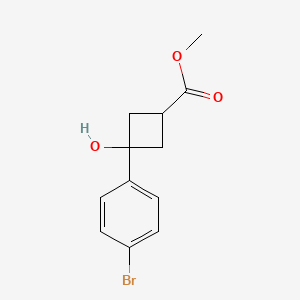
![N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2705890.png)
